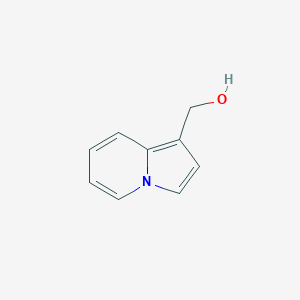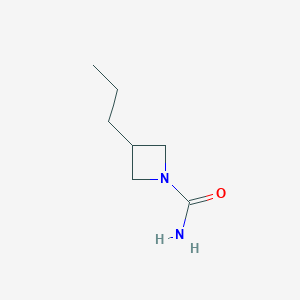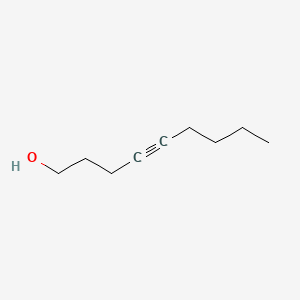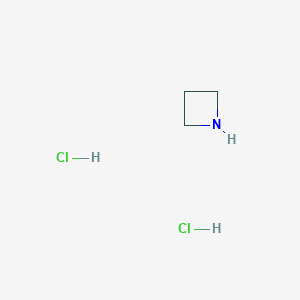
trans-Decahydro-1,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Decahydro-1,7-naphthyridine: is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of two fused pyridine rings The compound is characterized by its decahydro structure, indicating that it is fully saturated with hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-1,7-naphthyridine typically involves the reduction of the corresponding naphthyridine. One common method is the reduction of 1,7-naphthyridine using sodium and ethanol. Another approach involves the use of platinum oxide in an acid solution to achieve the reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve catalytic hydrogenation or other reduction techniques to achieve the desired fully saturated structure.
化学反応の分析
Types of Reactions: trans-Decahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various naphthyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
Chemistry: trans-Decahydro-1,7-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its fully saturated structure makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives can act as inhibitors or modulators of various biological targets.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of trans-Decahydro-1,7-naphthyridine and its derivatives depends on their specific structure and the biological targets they interact with. Generally, these compounds can bind to enzymes or receptors, modulating their activity. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors .
類似化合物との比較
- 1,5-Decahydro-1,5-naphthyridine
- 1,6-Decahydro-1,6-naphthyridine
- 1,8-Decahydro-1,8-naphthyridine
Comparison: trans-Decahydro-1,7-naphthyridine is unique due to its specific arrangement of nitrogen atoms and the fully saturated structure. Compared to other decahydro-naphthyridines, it may exhibit different reactivity and biological activity. For instance, the position of nitrogen atoms in the ring system can influence the compound’s ability to interact with biological targets and its overall stability .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m0/s1 |
InChIキー |
XOYWYIBCMNHXFE-YUMQZZPRSA-N |
異性体SMILES |
C1C[C@H]2CCNC[C@@H]2NC1 |
正規SMILES |
C1CC2CCNCC2NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)


![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)

